1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
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Overview
Description
1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound with significant potential in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with thiourea to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Flow microreactor systems can be employed for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The chlorophenyl groups may interact with hydrophobic pockets in proteins, altering their function. The phenylamino moiety can form hydrogen bonds with amino acid residues, influencing protein conformation and activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4-chlorophenyl)ethanone: Lacks the triazole ring and phenylamino moiety, resulting in different chemical properties.
1-(4-Chlorophenyl)-2-(4-chlorophenyl)thioethane: Similar structure but without the ethanone group, affecting its reactivity and applications.
Uniqueness
1-(4-Chlorophenyl)-2-((4-(4-chlorophenyl)-5-((phenylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to its combination of a triazole ring, chlorophenyl groups, and a phenylamino moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
618441-35-3 |
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Molecular Formula |
C23H18Cl2N4OS |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-17-8-6-16(7-9-17)21(30)15-31-23-28-27-22(14-26-19-4-2-1-3-5-19)29(23)20-12-10-18(25)11-13-20/h1-13,26H,14-15H2 |
InChI Key |
PMEBCWNWQSTVKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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